3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefoselis is a semisynthetic, broad-spectrum, beta-lactamase-resistant, fourth-generation cephalosporin with antibacterial activity. Cefoselis binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : One study reported the synthesis of a closely related compound by condensing ceftriaxone disodium with 4-hydroxybenzaldehyde in ethanol under reflux conditions. This process was characterized using techniques like LCMS, 1H-NMR, and CHN (Fareed et al., 2012).
Chemical Structure Analysis : Another study detailed the synthesis and total NMR characterization of a new cephalosporin derivative, showcasing its potential as a carrier for a wide range of drugs containing an amino group (Blau et al., 2008).
Pharmaceutical Applications
Drug Development : A study on the production of spherical agglomerates of cephalosporin antibiotic crystals, which is critical for developing drugs for injection, highlights the importance of controlling factors like supersaturation ratio and seed crystals presence (Machiya et al., 2008).
Antibacterial Activity : Research into diastereomeric 7-ureidoacetyl cephalosporins revealed the synthesis of derivatives with broad-spectrum antibacterial activity, particularly against beta-lactamase-producing organisms (Applegate et al., 1978).
Material Science and Chemistry
Crystal Form Studies : The study of pseudopolymorphism and phase stability in solid forms of cephalosporin derivatives sheds light on the relationship between crystal forms of compounds and their water content, important for pharmaceutical formulation (Ashizawa et al., 1989).
Hydrolysis and Decomposition : Research on the controlled hydrolysis of ceftiofur sodium, a broad-spectrum cephalosporin, provides insights into the formation and identification of hydrolysis products, crucial for understanding drug stability and metabolism (Koshy & Cazers, 1997).
Properties
Molecular Formula |
C19H23N8O6S2+ |
---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C19H22N8O6S2/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28/h2-3,8,13,17,20,28H,4-7H2,1H3,(H4,21,22,23,29,31,32)/p+1/b24-12+ |
InChI Key |
BHXLLRXDAYEMPP-WYMPLXKRSA-O |
Isomeric SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)O |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.